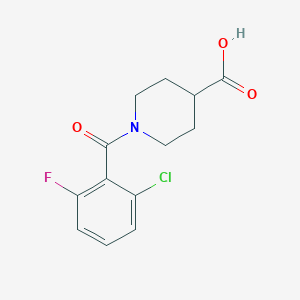![molecular formula C13H12N4O4S B254329 Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B254329.png)
Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate is not fully understood. However, it is believed to exert its antibacterial, antifungal, and antiviral properties by inhibiting the growth and replication of microorganisms. It is also believed to exhibit its anticancer properties by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been found to exhibit antiviral activity against herpes simplex virus type 1 and type 2. In addition, it has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. It is also stable under various conditions and can be stored for long periods of time. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate. These include further studies to determine its mechanism of action, its potential use as a fluorescent probe for the detection of metal ions, and its potential use in combination with other drugs for the treatment of various diseases. Further studies are also needed to determine its safety and efficacy in vivo and to explore its potential applications in other scientific research fields.
Conclusion:
Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It has been extensively studied for its antibacterial, antifungal, antiviral, and anticancer properties, as well as its potential use as a fluorescent probe for the detection of metal ions. Further studies are needed to determine its safety and efficacy in vivo and to explore its potential applications in other scientific research fields.
Synthesemethoden
Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate can be synthesized through a multistep process involving the reaction of various reagents. The first step involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form 2-(4-nitrobenzylidene) hydrazinecarbothioamide. The second step involves the reaction of the resultant compound with methyl acetoacetate to form methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit antibacterial, antifungal, antiviral, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
Produktname |
Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate |
|---|---|
Molekularformel |
C13H12N4O4S |
Molekulargewicht |
320.33 g/mol |
IUPAC-Name |
methyl 4-methyl-2-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H12N4O4S/c1-8-11(12(18)21-2)22-13(15-8)16-14-7-9-3-5-10(6-4-9)17(19)20/h3-7H,1-2H3,(H,15,16)/b14-7+ |
InChI-Schlüssel |
ILBAZZIATFVTLA-VGOFMYFVSA-N |
Isomerische SMILES |
CC1=C(SC(=N1)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC |
SMILES |
CC1=C(SC(=N1)NN=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC |
Kanonische SMILES |
CC1=C(SC(=N1)NN=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid](/img/structure/B254247.png)
![3-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzoic acid](/img/structure/B254248.png)
![{[6-chloro-2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile](/img/structure/B254253.png)
![3-(4-ethoxy-3-methoxyphenyl)-N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B254256.png)
![ethyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate](/img/structure/B254257.png)
![2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B254258.png)
![2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B254260.png)

![2-[(3Z)-3-cyano-2-oxo-3-(4-oxo-1H-quinazolin-2-ylidene)propyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B254264.png)




